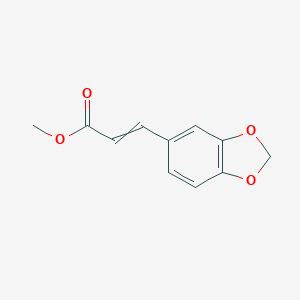

Methyl 3-(1,3-benzodioxol-5-yl)acrylate

Description

Historical Context and Chemical Significance of Benzodioxole-Containing Acrylates

The 1,3-benzodioxole (B145889) functional group, also known as the methylenedioxy bridge, is a prominent structural motif found in a vast array of natural products, most notably in compounds like safrole (the primary constituent of sassafras oil) and piperine (B192125) (from black pepper). Historically, the recognition of this moiety's bioactivity dates back to early observations of the synergistic effects of sesame oil on the insecticide pyrethrum. wikipedia.org This led to the identification of methylenedioxyphenyl compounds as potent inhibitors of microsomal enzymes, particularly cytochrome P-450, a discovery that cemented their importance in biochemistry and toxicology. wikipedia.org

The fusion of the benzodioxole ring with an acrylate (B77674) moiety represents a convergence of a biologically significant scaffold with a versatile chemical handle. Acrylates are fundamental building blocks in polymer chemistry and are highly valued in organic synthesis for their reactivity in a variety of transformations. The development of synthetic methods to create α,β-unsaturated acids and esters, such as the Perkin reaction developed in the 19th century, provided the foundational chemistry for producing compounds like Methyl 3-(1,3-benzodioxol-5-yl)acrylate. wikipedia.orglongdom.orgbyjus.com

The chemical significance of benzodioxole-containing acrylates lies in this dual functionality. The electron-rich benzodioxole ring can influence the reactivity of the acrylate system and can be a key pharmacophore for biological targets. wikipedia.org Derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. researchgate.net Consequently, benzodioxole-containing acrylates are of significant interest as precursors to novel therapeutic agents.

Role as a Key Intermediate in Organic Synthesis

This compound is a key intermediate that provides access to a variety of more complex molecular architectures. Its synthesis is typically achieved through the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) with a source of the acrylate moiety. Several classic organic reactions are suitable for this transformation, making the compound readily accessible from common starting materials.

Plausible Synthetic Routes:

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Claisen-Schmidt Condensation | 1,3-Benzodioxole-5-carbaldehyde (Piperonal), Methyl acetate | Strong base (e.g., Sodium methoxide) | This compound |

| Perkin Reaction (modified) | 1,3-Benzodioxole-5-carbaldehyde (Piperonal), Acetic anhydride, followed by esterification | Alkali salt of the acid (e.g., Sodium acetate) | 3-(1,3-Benzodioxol-5-yl)acrylic acid |

| Wittig Reaction | 1,3-Benzodioxole-5-carbaldehyde (Piperonal), Methyl (triphenylphosphoranylidene)acetate | Typically no additional catalyst needed | This compound |

| Heck Reaction | 5-Bromo-1,3-benzodioxole, Methyl acrylate | Palladium catalyst, Base | This compound |

Once synthesized, the compound's utility as an intermediate is demonstrated by the reactivity of its functional groups. The α,β-unsaturated system is a prime substrate for several key transformations:

Michael Addition: The electrophilic β-carbon of the acrylate is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.

Diels-Alder Reaction: The activated double bond can act as a dienophile in cycloaddition reactions to construct complex cyclic systems.

Reduction: The double bond and the ester can be selectively or fully reduced to yield saturated esters, alcohols, or alkanes.

Epoxidation and Dihydroxylation: The alkene can be functionalized to form epoxides or diols, which are versatile intermediates themselves.

This reactivity profile makes this compound a valuable precursor for the synthesis of natural products like lignans (B1203133) and other biologically active molecules. For instance, the structurally related compound 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, known as fagaramide, is a natural product found in various plants. researchgate.net

Scope and Research Imperatives for this compound

The research landscape for this compound and its derivatives is expanding, driven by the continued search for novel therapeutic agents and functional materials. The established bioactivity of the benzodioxole core provides a strong rationale for its inclusion in drug discovery programs. researchgate.net

Key Research Areas:

Medicinal Chemistry: A primary imperative is the use of this compound as a scaffold to generate libraries of derivatives for biological screening. By modifying the acrylate portion of the molecule via reactions like Michael addition or by creating amide analogues, researchers can explore structure-activity relationships (SAR) for various targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. researchgate.net

Natural Product Synthesis: The compound remains a valuable starting point for the total synthesis of natural products containing the 3-(1,3-benzodioxol-5-yl)propyl or propenyl backbone.

Materials Science: The acrylate functionality allows for the incorporation of the benzodioxole moiety into polymers. Copolymers containing pendant piperonyl groups have been synthesized and investigated for their thermal and biological properties. researchgate.net Further research could explore applications in areas such as specialty coatings, resins, or functional materials where the unique properties of the benzodioxole unit could be advantageous.

Future research will likely focus on developing more efficient and environmentally benign synthetic routes to this intermediate and on systematically exploring its utility in creating diverse molecular libraries for high-throughput screening in both medicinal and materials science contexts.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYKVVEDMUXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353111 | |

| Record name | Methyl 3-(1,3-benzodioxol-5-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16386-34-8 | |

| Record name | Methyl 3-(1,3-benzodioxol-5-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Methyl 3 1,3 Benzodioxol 5 Yl Acrylate and Analogues

Condensation Reactions as Primary Synthetic Routes

Condensation reactions are fundamental in the synthesis of Methyl 3-(1,3-benzodioxol-5-yl)acrylate, providing reliable and well-established methods for its preparation.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a key reaction for the formation of carbon-carbon double bonds. In the synthesis of related structures, such as Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, this method has proven effective. The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, the reaction of 6-nitrobenzo[d] nih.govwikipedia.orgdioxole-5-carbaldehyde with methyl 2-cyanoacetate in the presence of pyrrolidine as a catalyst yields the corresponding acrylate (B77674) derivative in high yield. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| 6-nitrobenzo[d] nih.govwikipedia.orgdioxole-5-carbaldehyde | Methyl 2-cyanoacetate | Pyrrolidine | Dichloromethane | 92% |

This table illustrates a typical Knoevenagel condensation for a related benzodioxole derivative.

Utilization of 1,3-Benzodioxole-5-carbaldehyde and Acrylate Precursors

A direct and widely used method for the synthesis of acrylate derivatives of 1,3-benzodioxole (B145889) involves the reaction of 1,3-benzodioxole-5-carbaldehyde (also known as piperonal) with an appropriate acrylate precursor. For example, the synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate can be achieved through the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester in the presence of a strong base like sodium hydride in tetrahydrofuran. researchgate.net This approach, a Horner-Wadsworth-Emmons reaction, is a powerful tool for the stereoselective synthesis of alkenes.

| Aldehyde | Acrylate Precursor | Base | Solvent | Product |

| 1,3-Benzodioxole-5-carbaldehyde | Diethoxyphosphorylacetic acid ethyl ester | Sodium Hydride | Tetrahydrofuran | Ethyl 3-(1,3-benzodioxol-5-yl)acrylate |

This table outlines the reactants and conditions for the synthesis of an ethyl acrylate derivative of 1,3-benzodioxole.

Advanced Catalytic Methods in Acrylate Formation

Modern organic synthesis often employs advanced catalytic methods to achieve higher efficiency, selectivity, and milder reaction conditions. The formation of acrylates from 1,3-benzodioxole derivatives is no exception, with Heck coupling reactions and the use of novel catalytic systems being prominent examples.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile method for the synthesis of substituted alkenes. wikipedia.org This reaction can be applied to the synthesis of this compound by coupling a halogenated 1,3-benzodioxole derivative, such as 5-bromo-1,3-benzodioxole, with methyl acrylate. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. ugent.benih.gov

| Aryl Halide | Alkene | Catalyst | Base | Solvent |

| 5-Bromo-1,3-benzodioxole | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |

This table presents a general scheme for the Heck coupling reaction to synthesize the target molecule.

Applications of Ionic Liquids and Other Catalytic Systems

Ionic liquids (ILs) have emerged as green and recyclable alternatives to traditional organic solvents in many chemical transformations, including the Heck reaction. wikipedia.orgmdpi.com In the context of acrylate synthesis, the use of an ionic liquid as the reaction medium can facilitate catalyst recycling and may enhance reaction rates and selectivity. For instance, a Heck reaction can be performed in an ionic liquid like [bmim]PF₆, sometimes even in the absence of a phosphine ligand. wikipedia.org

| Reaction | Catalyst System | Solvent System | Advantages |

| Heck Coupling | Palladium acetate | Ionic Liquid (e.g., [bmim]PF₆) | Catalyst recyclability, potentially ligand-free conditions |

This table highlights the use of ionic liquids in the Heck reaction for acrylate synthesis.

Diastereoselective Synthesis of Related Structures

The synthesis of specific stereoisomers of acrylate derivatives is crucial for various applications. Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. While specific examples for this compound are not extensively documented in readily available literature, related diastereoselective reactions on acrylates showcase the potential methodologies.

One such example is the nickel-catalyzed diastereoselective hydroboration of acrylates. nih.gov This method allows for the introduction of a boron-containing group with a high degree of stereocontrol. The resulting vinylborane derivatives are versatile intermediates that can be further functionalized. Although not a direct synthesis of the target molecule, this approach demonstrates a strategy to achieve high diastereoselectivity in reactions involving acrylate systems.

| Reaction | Catalyst | Reagent | Key Feature |

| Hydroboration of Acrylates | Nickel-based catalyst | Vinylborane reagent | High diastereoselectivity |

This table provides an example of a diastereoselective synthesis involving acrylates, indicating a potential strategy for related structures.

General Methodologies for Product Isolation and Purification

Following the synthesis of this compound and its analogues, the crude product mixture typically contains the desired ester alongside unreacted starting materials, catalysts, and byproducts. Therefore, a systematic approach to isolation and purification is essential to obtain the compound in high purity. The methodologies employed are generally applicable to cinnamic acid esters and related acrylate derivatives and often involve a combination of extraction, chromatography, and recrystallization techniques. sapub.orgapsu.edu

Initial Work-up and Extraction:

The first step in isolating the crude product often involves a liquid-liquid extraction to separate the organic product from inorganic salts and water-soluble impurities. The reaction mixture is typically diluted with an organic solvent, such as diethyl ether or dichloromethane, and washed with aqueous solutions. nih.govnsf.gov An acid-base extraction can be particularly effective. For instance, washing with a saturated sodium bicarbonate solution neutralizes any remaining acidic catalysts (like sulfuric acid or p-toluenesulfonic acid) and removes unreacted carboxylic acids. nsf.gov This is followed by washing with brine (a saturated aqueous solution of sodium chloride) to reduce the water content in the organic layer before drying. worldresearchersassociations.com The organic phase is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Chromatographic Purification:

Column chromatography is a widely used and effective method for purifying this compound and similar compounds from closely related impurities. sapub.orgresearchgate.net The choice of stationary phase and mobile phase is critical for achieving good separation.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of these moderately polar compounds. nih.gov

Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes is frequently employed. nih.gov The polarity of the eluent is optimized to ensure the desired compound moves down the column at an appropriate rate. For a related compound, Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, a mobile phase of 10% ethyl acetate in hexanes was used successfully. nih.gov

The progress of the separation is monitored by Thin Layer Chromatography (TLC), which is also used to identify the fractions containing the pure product. sapub.orgorgsyn.org TLC helps in determining the retardation factor (R_f) of the different components in the mixture, guiding the selection of the eluent system for column chromatography. orgsyn.org

Table 1: Interactive Data on Chromatographic Purification Methods

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application Example | Citation |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | 10% Ethyl Acetate in Hexanes | Purification of Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate | nih.gov |

| Column Chromatography | Silica Gel | 20% Ethyl Acetate in Hexanes | Isolation of compounds from cinnamon oil, including ethyl cinnamate | apsu.edu |

| Thin Layer Chromatography (TLC) | Silica Gel 60 F-254 | Diethyl ether : Hexane (1:5) | Monitoring transesterification of methyl cinnamate | orgsyn.org |

Recrystallization:

For solid products, recrystallization is a powerful technique for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The selection of an appropriate solvent is crucial. Ethanol has been used for the recrystallization of a structurally similar pyrazole carboxylate, yielding single crystals suitable for X-ray diffraction. mdpi.com

Distillation:

In cases where the product is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be employed to separate it from non-volatile impurities or solvents with significantly different boiling points. orgsyn.org This method was used to purify (1R)-(-)-menthyl cinnamate, which distills at 145-147°C under a pressure of 0.2 mm Hg. orgsyn.org

The final purity of this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.orgresearchgate.net

Chemical Transformations and Reaction Pathways of Methyl 3 1,3 Benzodioxol 5 Yl Acrylate

Carbon-Carbon Bond Forming Reactions

The electron-deficient nature of the carbon-carbon double bond in the acrylate (B77674) system, a result of conjugation with the carbonyl group, makes it susceptible to various addition reactions.

Michael-type Additions

The α,β-unsaturated ester structure of Methyl 3-(1,3-benzodioxol-5-yl)acrylate makes it an excellent Michael acceptor. This reaction involves the 1,4-addition of a nucleophile to the conjugated system. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed in this context.

For instance, the addition of primary and secondary amines to methyl acrylates is a well-established method for the synthesis of β-amino esters. nih.gov These reactions can be promoted by microwave irradiation, which often leads to shorter reaction times and higher yields. nih.gov Similarly, the thiol-Michael addition, reacting thiols with acrylates, can be efficiently catalyzed by amines and phosphines. rsc.orgresearchgate.net This reaction is particularly useful in polymer and materials science for creating cross-linked networks and hydrogels. nih.govpsu.edu

Organocuprates, also known as Gilman reagents, are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated ketones and esters, providing another pathway for carbon-carbon bond formation at the β-position of the acrylate. masterorganicchemistry.com

Table 1: Examples of Michael-type Additions to Acrylate Systems

| Nucleophile | Reaction Type | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Primary/Secondary Amines | Aza-Michael Addition | Microwave irradiation or base catalysis | β-Amino esters |

| Thiols | Thio-Michael Addition | Amine or phosphine (B1218219) catalysis | β-Thioethers |

| Organocuprates (Gilman Reagents) | Conjugate Addition | Stoichiometric cuprate (B13416276) reagent | β-Alkylated or β-arylated esters |

Electrophilic and Nucleophilic Additions across the Acrylate Moiety

While Michael additions are the most common reactions involving the acrylate's double bond, other addition reactions can also occur. Electrophilic addition of halogens like bromine can proceed across the double bond. However, the reactivity of the double bond towards electrophiles is reduced due to the electron-withdrawing nature of the ester group.

Direct nucleophilic attack at the carbonyl carbon (a 1,2-addition) is also possible, though less common for α,β-unsaturated esters compared to their saturated counterparts, especially with soft nucleophiles which favor 1,4-addition.

Ester Functional Group Modifications

The methyl ester group of this compound can be readily transformed into other functional groups, such as different esters, carboxylic acids, or amides.

Transesterification and Saponification

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. srsintl.com Base-catalyzed transesterification typically involves the use of a strong base like sodium hydroxide (B78521) or potassium hydroxide to generate an alkoxide from the new alcohol, which then acts as a nucleophile. srsintl.comresearchgate.net To drive the reaction to completion, it is common to use the new alcohol as the solvent.

Saponification, the hydrolysis of the ester to the corresponding carboxylic acid, is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. This reaction proceeds via nucleophilic acyl substitution.

Amide Formation

Amides can be synthesized from this compound by reaction with primary or secondary amines. This aminolysis of the ester can be performed under various conditions, sometimes requiring elevated temperatures or the use of catalysts. google.comgoogle.com The reaction of acrylic esters with amines is a common method for producing N-substituted acrylamides. google.com A notable example of a naturally occurring amide with this core structure is fagaramide, or 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. researchgate.netresearchgate.net The synthesis of such amides can be achieved by reacting the corresponding methyl ester with the appropriate amine. researchgate.net

Table 2: Ester Functional Group Modifications

| Reaction | Reagents | Product |

|---|---|---|

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | R' 3-(1,3-benzodioxol-5-yl)acrylate |

| Saponification | 1. NaOH or KOH (aq) 2. H3O+ | 3-(1,3-Benzodioxol-5-yl)acrylic acid |

| Amide Formation (Aminolysis) | Primary or Secondary Amine (R'R''NH) | N,N-R',R''-3-(1,3-benzodioxol-5-yl)acrylamide |

Transformations Involving the Benzodioxole Ring

The benzodioxole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The 1,3-dioxole (B15492876) ring is an ortho, para-director. In the case of this compound, the position of electrophilic attack will be influenced by both the benzodioxole ring and the deactivating acrylate side chain.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comresearchgate.net For electron-rich systems like benzodioxole, the reaction conditions may need to be carefully controlled to avoid over-reaction or degradation. The nitro group is expected to add to the position ortho to the dioxole group and meta to the deactivating acrylate chain.

Halogenation : Bromination is a common halogenation reaction that can be carried out using molecular bromine, often with a Lewis acid catalyst, or with other brominating agents like N-bromosuccinimide (NBS). nih.govmdpi.comresearchgate.net The regioselectivity of the bromination will favor the positions activated by the benzodioxole ring.

Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl or alkyl groups onto the aromatic ring using an acyl halide or alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. nih.govchempedia.infomdma.chrsc.org The acylation of 1,3-benzodioxole (B145889) itself has been studied and demonstrates the reactivity of this ring system. nih.gov The regioselectivity of these reactions on the substituted benzodioxole ring would be directed to the available activated positions. imist.ma

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring

| Reaction | Typical Reagents | Expected Product Type |

|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-substituted this compound |

| Bromination | Br2, FeBr3 or NBS | Bromo-substituted this compound |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl3 | Acyl-substituted this compound |

Electrophilic Aromatic Substitutions on the Benzodioxole System

The 1,3-benzodioxole moiety in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. chemicalbook.com The presence of two oxygen atoms in the dioxole ring increases the electron density of the benzene (B151609) ring, facilitating the attack by electrophiles. chemicalbook.com The regioselectivity of these substitutions is governed by the electronic effects of both the methylenedioxy group and the 3-(methoxycarbonyl)vinyl substituent.

The methylenedioxy group acts as an activating group and is an ortho, para-director due to the lone pairs of electrons on the oxygen atoms which can be delocalized into the aromatic ring through resonance. Conversely, the acrylate substituent is an electron-withdrawing group, which deactivates the ring and acts as a meta-director. The interplay of these directing effects determines the position of electrophilic attack.

A notable example of electrophilic aromatic substitution on a closely related derivative is the nitration reaction. The synthesis of Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate demonstrates the introduction of a nitro group onto the benzodioxole ring. nih.gov In this case, the substitution occurs at the 6-position, which is ortho to the carbon atom bearing the acrylate group.

Table 1: Directing Effects of Substituents on the Benzodioxole Ring in this compound

| Substituent Group | Electronic Effect | Directing Influence |

|---|---|---|

| 1,3-Dioxole | Electron-donating (activating) | ortho, para |

| 3-(Methoxycarbonyl)vinyl | Electron-withdrawing (deactivating) | meta |

Ring-Opening and Rearrangement Studies

The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. One significant pathway for the cleavage of the methylenedioxy bridge is through metabolic processes. Enzymes belonging to the cytochrome P450 superfamily are capable of catalyzing the ortho-demethylenation of the methylenedioxy group, leading to the opening of the dioxole ring. wikipedia.org This enzymatic process is a key step in the metabolism of various compounds containing the methylenedioxyphenyl moiety. wikipedia.org

In addition to metabolic transformations, chemical methods for the cleavage of the methylenedioxy bridge have been explored. Furthermore, studies on 1,3-benzodioxole derivatives have revealed the potential for radical-mediated rearrangements. For instance, the formation of 1,3-benzodioxol-2-yl radicals can lead to subsequent rearrangement reactions. cdnsciencepub.comresearchgate.net

Table 2: Examples of Ring-Opening and Rearrangement Reactions of 1,3-Benzodioxole Derivatives

| Reaction Type | Conditions/Catalyst | Description |

|---|---|---|

| Metabolic Ring-Opening | Cytochrome P450 enzymes | Cleavage of the methylenedioxy bridge to form catechol derivatives. wikipedia.org |

| Radical Rearrangement | Radical initiator (e.g., tert-butoxy (B1229062) radicals) | Formation of 1,3-benzodioxol-2-yl radicals followed by rearrangement. cdnsciencepub.comresearchgate.net |

Mechanistic Investigations of Key Reactions

The chemical reactivity of this compound is characterized by reactions involving both the benzodioxole ring and the acrylate functional group. Mechanistic studies have provided insights into these transformations.

Mechanism of Electrophilic Aromatic Substitution:

The electrophilic substitution on the benzodioxole ring proceeds through a well-established two-step mechanism. msu.edu

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. This step is typically the rate-determining step as it involves the disruption of the aromatic system. msu.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edumasterorganicchemistry.com

The stability of the arenium ion intermediate determines the regioselectivity of the reaction. The electron-donating methylenedioxy group stabilizes the positive charge when the attack is at the ortho or para positions, while the electron-withdrawing acrylate group directs the attack to the meta position relative to its point of attachment.

Mechanism of the aza-Morita-Baylis-Hillman Reaction:

The acrylate moiety of the molecule can participate in reactions such as the aza-Morita-Baylis-Hillman (aza-MBH) reaction. Mechanistic studies on the aza-MBH reaction of methyl acrylate have elucidated the key steps involved. organic-chemistry.org While the specific substrate is different, the general mechanism is relevant.

Nucleophilic Addition: A nucleophilic catalyst, such as a tertiary amine (e.g., DABCO), adds to the β-carbon of the methyl acrylate in a 1,4-addition, forming a zwitterionic enolate intermediate. organic-chemistry.org

Aldol-type Addition: The enolate then attacks an electrophile, such as an imine, in an aldol-type reaction to form a new carbon-carbon bond. organic-chemistry.org

Proton Transfer and Catalyst Elimination: A proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final product. organic-chemistry.org

The rate-determining step in this reaction has been identified as the initial 1,4-addition of the nucleophilic catalyst to the methyl acrylate. organic-chemistry.org

Structure Activity Relationship Studies and Design of Novel Benzodioxole Acrylate Derivatives

Systemic Derivatization of the Acrylate (B77674) Linker

The acrylate linker in methyl 3-(1,3-benzodioxol-5-yl)acrylate is a key modifiable region that influences the molecule's electronic and steric properties.

Alterations to the alkyl chain of the acrylate ester can significantly impact the compound's reactivity and interaction with biological targets. By replacing the methyl group with larger or more complex alkyl substituents, researchers can probe the steric tolerance of the binding site. For instance, increasing the bulk of the alkyl group can either enhance or diminish activity, depending on the spatial constraints of the target. These modifications can also influence the compound's solubility and pharmacokinetic profile.

| Derivative | Alkyl Group | Observed Effect |

| This compound | Methyl | Baseline activity |

| Ethyl 3-(1,3-benzodioxol-5-yl)acrylate | Ethyl | Potentially altered solubility and binding affinity |

| Isopropyl 3-(1,3-benzodioxol-5-yl)acrylate | Isopropyl | May introduce significant steric hindrance |

| tert-Butyl 3-(1,3-benzodioxol-5-yl)acrylate | tert-Butyl | Likely to decrease activity due to steric bulk |

The electronic nature of the acrylate linker can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). EWGs, such as a cyano (-CN) group, can increase the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. nih.gov This is a common strategy in the design of Michael acceptors, which can form covalent bonds with biological nucleophiles.

The introduction of a cyano group to form a cyano-acrylate derivative significantly alters the electronic properties of the molecule. For example, the synthesis of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate has been reported. nih.gov In this compound, the cyano and nitro groups act as strong EWGs.

Conversely, the incorporation of EDGs can increase the electron density of the acrylate moiety, which may be favorable for different types of interactions. The strategic placement of EWGs or EDGs can therefore be used to modulate the reactivity and selectivity of the compound. otterbein.edu

| Group Type | Example Substituent | Effect on Acrylate System | Potential Application |

| Electron-Withdrawing | Cyano (-CN) | Increases electrophilicity | Covalent inhibitors, materials science |

| Electron-Withdrawing | Nitro (-NO2) | Strongly increases electrophilicity | Probes for chemical reactivity |

| Electron-Donating | Amino (-NH2) | Increases nucleophilicity | Modulating electronic properties |

| Electron-Donating | Methoxy (-OCH3) | Increases nucleophilicity | Fine-tuning reactivity |

Substituent Effects on the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is another critical component for modification, offering multiple positions for substitution to explore electronic and steric effects.

The introduction of halogens (F, Cl, Br, I) or nitro groups onto the benzodioxole ring can profoundly influence the compound's lipophilicity, electronic distribution, and metabolic stability. Halogenation at different positions of the aromatic ring can lead to derivatives with altered biological activities. For instance, ortho-halogenated benzodioxole derivatives have shown modified inhibitory activities in certain biological assays. nih.gov

| Modification | Position on Ring | Observed/Potential Effects |

| Halogenation (e.g., Cl, Br) | Ortho to acrylate | Can enhance biological activity through steric and electronic effects. nih.gov |

| Halogenation (e.g., F) | Various | Can improve metabolic stability and binding affinity. |

| Nitration | 6-position | Strong electron-withdrawing effect, influences acrylate reactivity. nih.gov |

Fusing additional heterocyclic rings to the benzodioxole scaffold can create more complex and rigid structures, potentially leading to higher binding affinity and selectivity for a target. An example of this is the creation of naphthodioxole derivatives, which extend the aromatic system. These larger, more planar systems can engage in more extensive π-π stacking interactions with biological targets or other molecules in material applications. The synthesis and properties of such fused systems are an active area of research.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds and for introducing a wide variety of substituents onto the benzodioxole ring. researchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

For benzodioxole derivatives, this method allows for the precise and efficient introduction of various aryl, heteroaryl, or alkyl groups at specific positions on the ring that are pre-functionalized with a halide (typically bromine or iodine). worldresearchersassociations.com This strategy has been successfully employed to synthesize a diverse library of 1,3-benzodioxole derivatives with a wide range of substituents, enabling extensive SAR studies. researchgate.networldresearchersassociations.com The reaction conditions can be optimized to achieve high yields and accommodate a broad scope of functional groups. researchgate.net

| Reactant 1 (Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Conditions | Product Type |

| Bromo-benzodioxole derivative | Phenylboronic acid | Pd catalyst, base | Phenyl-substituted benzodioxole |

| Iodo-benzodioxole derivative | Heteroarylboronic acid | Pd catalyst, base | Heteroaryl-substituted benzodioxole |

| Bromo-benzodioxole-acrylate | Alkylboronic ester | Pd catalyst, base | Alkyl-substituted benzodioxole-acrylate |

Exploration of Stereoisomerism and Conformational Control

The stereochemical and conformational properties of this compound and its derivatives are critical determinants of their chemical behavior and biological interactions. The molecule possesses key features that allow for different spatial arrangements, primarily the geometric isomerism of the acrylate double bond and the rotational conformation around the single bond connecting the aromatic ring to the acrylate group.

Research, including crystallographic studies of closely related compounds, has provided significant insights into the preferred stereochemistry of this scaffold. The double bond in the acrylate moiety can exist as either the E (trans) or Z (cis) isomer. Overwhelmingly, synthetic procedures and crystallographic data confirm that the E isomer is the more thermodynamically stable and commonly isolated form. For instance, the crystal structure of the closely related ethyl ester, Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, clearly shows an E conformation about the C=C double bond. researchgate.net Similarly, other derivatives, such as (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis-(4-meth-oxy-phen-yl)meth-yl]piperazin-1-yl}prop-2-en-1-one, also exhibit this E conformation. nih.gov

The planarity of the system is another crucial conformational aspect. The 1,3-benzodioxole ring system itself is nearly planar. researchgate.netnih.gov In Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, the benzodioxole ring and the acrylate unit are almost coplanar, with a very small dihedral angle of 0.82(8)° between them. researchgate.net This planarity suggests a high degree of conjugation between the aromatic ring and the acrylate system, which influences the molecule's electronic properties and reactivity.

While the E isomer is predominant, the potential for Z isomers exists. Studies on analogous compounds like methyl 3-(3-hydroxyphenoxy)acrylate have demonstrated that photoisomerization can be used to convert the trans isomer to the cis isomer. scielo.brscielo.br This suggests that the stereochemistry of this compound could potentially be controlled through photochemical methods, allowing for the selective generation of the less stable Z isomer if desired for specific applications.

The conformation of the substituent on the acrylate can also be controlled. For example, in the related amide derivative, 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide), while the double bond is in the E configuration, the amide group itself adopts a planar Z geometry. researchgate.net This highlights how modifications of the ester group can introduce additional elements of conformational control.

Table 1: Crystallographic Data of Related Benzodioxole Acrylate Derivatives

| Compound Name | Isomer | Key Conformational Features | Reference |

| Ethyl 3-(1,3-benzodioxol-5-yl)acrylate | E-isomer | Benzodioxole ring and acrylate unit are nearly coplanar. | researchgate.net |

| Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate | E-isomer | 1,3-benzodioxole ring system is essentially planar. | nih.gov |

| (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis-(4-meth-oxy-phen-yl)meth-yl]piperazin-1-yl}prop-2-en-1-one | E-isomer | E conformation about the C=C double bond. | nih.gov |

| 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | E-isomer | Planar Z geometry of the amide group. | researchgate.net |

Strategic Design for Targeted Chemical Reactivity

The strategic design of derivatives based on the this compound scaffold is aimed at modulating its chemical reactivity for specific applications. The inherent reactivity of the parent molecule is largely dictated by the methyl acrylate moiety, which functions as a Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon of the double bond.

One key strategy for enhancing this reactivity involves the introduction of electron-withdrawing groups onto the molecule. This is exemplified by the synthesis of Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate. nih.gov The addition of a cyano group at the α-position and a nitro group on the benzodioxole ring significantly increases the electrophilicity of the double bond. This makes the molecule a more potent Michael acceptor, thereby enhancing its reactivity towards nucleophiles. The synthesis of this compound via a Knoevenagel condensation of 6-nitrobenzo[d] nih.govnih.govdioxole-5-carbaldehyde with methyl 2-cyanoacetate is in itself a strategic choice of reaction to construct this activated system. nih.gov

Another design strategy involves the modification of the ester functionality to create amides or other derivatives. As seen with fagaramide, converting the ester to an amide introduces the potential for hydrogen bonding and can alter the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net This strategic modification can be used to target specific biological macromolecules, such as enzymes or receptors, where hydrogen bonding interactions are crucial for binding.

Furthermore, the benzodioxole moiety itself can be a target for strategic modification. While the core structure is often retained for its inherent properties, the aromatic ring can be further functionalized to append other chemical entities or to fine-tune the electronic properties of the entire molecule.

The acrylate backbone also serves as a versatile handle for constructing more complex molecular architectures. For example, the strategic use of a related benzodioxole derivative, (S)-α-Methyl-1,3-benzodioxole-5-ethanol, in a Pictet-Spengler reaction demonstrates how this structural motif can be a precursor for the synthesis of complex heterocyclic systems like dihydro-2,3-benzodiazepine derivatives. google.com This showcases a broader design strategy where the initial benzodioxole structure is a key building block for more elaborate molecules with targeted functions.

Computational Chemistry and Spectroscopic Analysis in Research on Methyl 3 1,3 Benzodioxol 5 Yl Acrylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Methyl 3-(1,3-benzodioxol-5-yl)acrylate, DFT calculations offer a detailed understanding of its geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Elucidation

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. mdpi.comscielo.org.mx

The following table presents a hypothetical representation of selected optimized geometric parameters for this compound, based on typical values for similar structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C(ar) | C(ar) | - | - | ~1.39 |

| C(ar) | O | - | - | ~1.37 | |

| O | CH2 | - | - | ~1.43 | |

| C=C | - | - | - | ~1.34 | |

| C=O | - | - | - | ~1.21 | |

| **Bond Angle (°) ** | C(ar) | C(ar) | C(ar) | - | ~120 |

| O | CH2 | O | - | ~105 | |

| C=C | C(ar) | - | - | ~122 | |

| Dihedral Angle (°) | C(ar) | C(ar) | C=C | H | ~180 (trans) |

This table is illustrative and not based on reported experimental data for the target molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the acrylate (B77674) moiety, particularly the α,β-unsaturated carbonyl system, which is electron-deficient and can act as an electron acceptor. This distribution of frontier orbitals suggests that the molecule would be susceptible to nucleophilic attack at the β-carbon of the acrylate group and electrophilic attack on the benzodioxole ring.

The global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ²/2η | The propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.netnih.gov

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected to be located around the electronegative oxygen atoms of the carbonyl group and the dioxole ring. These sites are prone to electrophilic attack. Conversely, the regions of positive electrostatic potential (colored in shades of blue) are anticipated to be found around the hydrogen atoms. The area around the β-carbon of the acrylate moiety would likely exhibit a relatively positive potential, making it a favorable site for nucleophilic attack.

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. This provides a detailed understanding of the reaction's feasibility, kinetics, and thermodynamics. For instance, the mechanism of a reaction like a Michael addition to the acrylate system could be elucidated. This would involve locating the transition state structure for the nucleophilic attack on the β-carbon and calculating the activation energy barrier. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. However, specific studies on the mechanistic pathways involving this compound are not prominently featured in the current literature.

Spectroscopic Data Interpretation and Theoretical Correlation, including Vibrational Assignments

The combination of experimental spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, with theoretical calculations provides a powerful approach for the structural characterization of molecules. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be correlated with the experimental spectra. This correlation allows for a detailed and accurate assignment of the observed vibrational bands to specific modes of atomic motion within the molecule. nih.gov

For this compound, the vibrational spectrum is expected to show characteristic bands for the benzodioxole ring, the acrylate group, and the methyl ester. A study on the vibrational spectra of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl] pyrimidine (B1678525) provides a reference for the characteristic vibrations of the benzodioxole moiety. nih.gov

The following table presents a hypothetical correlation of key vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the benzene (B151609) ring. |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of C-H bonds in the methyl and methylene (B1212753) groups. |

| C=O stretch (ester) | 1730-1715 | Stretching of the carbonyl group in the methyl acrylate moiety. |

| C=C stretch (alkene) | 1640-1620 | Stretching of the carbon-carbon double bond in the acrylate moiety. |

| C-O-C stretch (dioxole) | 1250-1200 | Asymmetric stretching of the C-O-C linkage in the dioxole ring. |

| O-CH₂-O bend | 940-920 | Characteristic bending vibration of the methylenedioxy group. |

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.gov These models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to the property of interest.

In the context of this compound and related compounds, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. QSAR models could be used to predict biological activities, for example, the mutagenicity of acrylates. nih.gov The development of such models typically involves the following steps:

Data Set Collection: A diverse set of molecules with known properties or activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While specific QSPR or QSAR studies focused solely on this compound are not documented, the methodologies are broadly applicable to this class of compounds for the prediction of various properties and activities.

Applications in Polymer Science and Advanced Materials Research

Methyl 3-(1,3-benzodioxol-5-yl)acrylate as a Monomer in Polymerization

The vinyl group in this compound makes it a prime candidate for polymerization reactions, similar to other acrylate (B77674) monomers. The presence of the bulky and polar 1,3-benzodioxole (B145889) group is expected to influence its polymerization behavior and the properties of the resulting polymers.

Homopolymerization Studies

Currently, there are no specific studies found in the scientific literature detailing the homopolymerization of this compound. It is theoretically possible to polymerize this monomer via free radical, anionic, or controlled radical polymerization techniques. The resulting homopolymer, poly(this compound), would possess a unique combination of a flexible polyacrylate backbone with pendent benzodioxole rings. The properties of this homopolymer, such as its glass transition temperature (Tg), solubility, and refractive index, would be of significant interest but remain to be experimentally determined.

Copolymerization with Acrylic and Methacrylic Monomers

Copolymerization is a versatile method to tailor the properties of polymers. This compound could potentially be copolymerized with a variety of common acrylic and methacrylic monomers to create materials with a spectrum of properties.

Potential Comonomers could include:

Methyl methacrylate (B99206) (MMA): Copolymerization with MMA could yield copolymers with improved thermal stability and mechanical properties.

Butyl acrylate (BA): Incorporating BA could enhance the flexibility and reduce the glass transition temperature of the resulting copolymer.

Acrylic acid (AA): The inclusion of AA would introduce carboxylic acid functional groups, imparting hydrophilicity and providing sites for further chemical modification or crosslinking.

2-Hydroxyethyl acrylate (HEA): Copolymerization with HEA would introduce hydroxyl groups, enhancing hydrophilicity and providing reactive sites for post-polymerization modifications.

The specific characteristics of these copolymers would depend on the comonomer feed ratios and the polymerization conditions.

Reactivity Ratios in Copolymer Systems

The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding and controlling copolymer composition. These ratios quantify the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. There are currently no experimentally determined reactivity ratios for the copolymerization of this compound with any other monomer.

To illustrate the concept, the following table presents hypothetical reactivity ratio data for a generic copolymerization system. The values for this compound (M1) are purely illustrative and not based on experimental evidence.

Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with a Generic Acrylic Monomer (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type (Predicted) |

| This compound | Methyl Methacrylate | 0.8 | 1.2 | Random |

| This compound | Butyl Acrylate | 0.5 | 0.5 | Ideal Random |

| This compound | Acrylic Acid | 1.5 | 0.7 | Tendency towards blockiness of M1 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Development of Functional Polymeric Materials

The unique structure of this compound suggests its potential for creating functional polymeric materials with specialized applications.

Incorporation into Specialized Resins, such as Acrylic Resins

Acrylic resins are widely used in coatings, adhesives, and plastics due to their excellent weatherability, transparency, and versatility. nih.gov The incorporation of this compound into acrylic resin formulations could potentially enhance specific properties. For instance, the benzodioxole moiety might improve the refractive index of the resin, which could be beneficial for optical applications. Furthermore, the polarity of the benzodioxole group could influence the adhesion properties of the resin to various substrates. However, without experimental data, these remain theoretical possibilities.

Applications in Material Design, including Controlled Release Systems and Coatings

The design of advanced materials for specific functions is a key area of polymer research.

Controlled Release Systems: Polymers are extensively used to control the release of active ingredients, such as drugs or fragrances. While there is no direct research on using polymers derived from this compound for controlled release, the general principles of polymer-based drug delivery could be applicable. The hydrophobicity of the benzodioxole group could be utilized to encapsulate and control the release of hydrophobic active molecules.

Coatings: The properties of coatings, such as hardness, gloss, and chemical resistance, are heavily dependent on the polymer binder. Incorporating this compound into a coating formulation could potentially modify these properties. The aromatic nature of the benzodioxole ring might enhance the UV resistance of the coating, although this would need to be verified experimentally.

Polymer Microstructure and Architecture Control

The control over a polymer's three-dimensional structure at the molecular level is a cornerstone of modern materials science. This control allows for the creation of polymers with highly specific and predictable properties. Key aspects of this control include managing the stereochemistry of the polymer chain (tacticity) and designing complex molecular shapes (architecture).

The polymerization of acrylate monomers can be influenced by several factors, including the monomer's structure, the type of polymerization technique employed (e.g., free radical, anionic, or controlled/living radical polymerization), and the reaction conditions. The bulky and polar nature of the 1,3-benzodioxol-5-yl group in this compound is expected to play a significant role in directing the polymerization process.

Hypothetical Influence on Polymer Tacticity

Tacticity refers to the stereochemical arrangement of the chiral centers within a polymer chain. The three primary forms are isotactic (all substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents).

While no experimental data is currently available for the polymerization of this compound, it is hypothesized that the steric hindrance and potential for specific interactions posed by the benzodioxole group could favor the formation of a particular tactic form. In controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of catalyst or chain transfer agent could potentially be tailored to exploit these steric and electronic effects to achieve a high degree of stereocontrol.

Potential for Creating Advanced Polymer Architectures

The synthesis of complex polymer architectures, such as block copolymers, graft copolymers, and branched polymers, is a powerful strategy for developing advanced materials.

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of two or more different monomers. If this compound were to be used in a living polymerization process, it could be sequentially added with other monomers to create block copolymers. The resulting materials could exhibit unique self-assembly behaviors due to the distinct chemical nature of the poly(this compound) block.

Branched and Hyperbranched Polymers: The benzodioxole moiety could potentially be functionalized to act as a branching point. For instance, if a derivative of the monomer containing an additional polymerizable group were to be synthesized, it could be used as a comonomer to introduce branches into the polymer backbone.

Detailed Research Findings

A comprehensive search of scientific databases and research literature did not yield any specific studies that have investigated the polymerization of this compound with a focus on controlling its microstructure or architecture. The available information is limited to the synthesis and basic characterization of the monomer itself or closely related compounds, without delving into their polymerization behavior.

Data Tables

Due to the absence of experimental research on the polymerization of this compound, no data tables containing research findings can be provided at this time. The generation of such tables would require dedicated experimental studies focusing on the polymerization of this specific monomer under various conditions and with different polymerization techniques.

Future Research Directions and Unexplored Avenues for Methyl 3 1,3 Benzodioxol 5 Yl Acrylate

Development of Novel Synthetic Routes with Enhanced Sustainability

The future production of Methyl 3-(1,3-benzodioxol-5-yl)acrylate will undoubtedly be shaped by the principles of green chemistry. Researchers are increasingly focusing on developing synthetic pathways that are not only efficient but also environmentally benign.

One promising approach is the use of microwave-assisted synthesis . This technique has been shown to accelerate the synthesis of 1,3-benzodioxole (B145889) derivatives, offering advantages such as reduced reaction times, increased yields, and the elimination of hazardous solvents. biointerfaceresearch.comnih.gov For instance, the condensation of catechol with benzoic acid derivatives in the presence of polyphosphoric acid as a catalyst can be significantly enhanced by microwave irradiation. biointerfaceresearch.comnih.gov This method represents a greener alternative to conventional heating by minimizing energy consumption and avoiding the use of toxic chemicals. biointerfaceresearch.comnih.gov

Another avenue for sustainable synthesis is the exploration of catalyst-free and water-mediated Knoevenagel condensations . This reaction is fundamental to the synthesis of many valuable compounds and moving towards catalyst-free systems in water as a solvent represents a significant step forward in green chemistry.

Furthermore, the development of biocatalytic routes presents a highly attractive and sustainable alternative. The use of enzymes, such as lipases, for the esterification of 3-(1,3-benzodioxol-5-yl)acrylic acid or the direct synthesis from piperonal (B3395001) using engineered enzymes could offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. A patent has been filed for a piperonal synthase that can cleave the C7-C8 double bond of 3,4-(methylenedioxy)cinnamic acid, showcasing the potential of biocatalysis in the synthesis of related compounds.

Advanced Catalysis and Reaction Engineering

The efficiency and selectivity of the synthesis of this compound can be significantly improved through the application of advanced catalysis and reaction engineering principles.

The development of novel heterogeneous catalysts is a key area of research. For instance, 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica (B1680970) supports has been shown to be an effective and recyclable catalyst for the Knoevenagel condensation, a key step in the synthesis of related acrylate (B77674) derivatives. mdpi.com These solid catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.

Organocatalysis also offers a promising alternative to traditional metal-based catalysts. Small organic molecules can be designed to catalyze the synthesis with high efficiency and stereoselectivity, avoiding the issues of metal contamination in the final product.

From a reaction engineering perspective, process intensification is a crucial strategy for making the production of fine chemicals like this compound more efficient and sustainable. escholarship.org This can be achieved through the use of continuous flow reactors . google.com Continuous flow systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for straightforward scaling up. The synthesis of related fine chemicals has been successfully demonstrated in continuous flow, highlighting the potential for this technology in the production of this compound. google.com

| Technology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption, solvent-free conditions. biointerfaceresearch.comnih.gov |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste, improved product purity. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Continuous Flow Reactors | Improved process control, enhanced safety, easier scalability, potential for automation. google.com |

Expanding the Scope of Derivatization for Material Innovation

While much of the current research on benzodioxole derivatives focuses on their biological and pharmaceutical applications, there is a significant and largely unexplored potential for this compound and its derivatives in the field of material science .

The acrylate functionality of the molecule makes it a prime candidate for polymerization . By incorporating the benzodioxole moiety into polymer chains, it may be possible to develop novel materials with unique optical, electronic, or thermal properties. Research into the polymerization of acrylate monomers containing similar functional groups has shown the potential to create advanced materials such as specialized hydrogels and block copolymers. nih.gov

Furthermore, the benzodioxole ring itself can be functionalized to tune the properties of the resulting materials. For example, derivatives of benzodioxole have been investigated for their potential use in the development of advanced functional materials for applications in electronics and photonics. The synthesis of benzodioxinone mono-telechelics, for instance, has been explored for their use in block copolymerization, creating materials with photosensitive properties. nih.gov

Future research should focus on the systematic investigation of the structure-property relationships of polymers and materials derived from this compound. This could lead to the development of novel materials for a wide range of applications, including:

Optical materials: The benzodioxole group may impart interesting refractive or light-emitting properties.

Functional polymers: The unique chemical structure could be exploited to create polymers with specific recognition or responsive capabilities.

Advanced composites: Incorporation into composite materials could enhance their performance characteristics.

Interdisciplinary Research with Computational and Experimental Synergy

The synergy between computational and experimental approaches is becoming increasingly crucial for accelerating the discovery and development of new chemical entities and processes. In the context of this compound, this interdisciplinary approach can provide valuable insights at multiple levels.

Computational studies , particularly using Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict the performance of new catalysts, and understand the electronic and structural properties of the molecule and its derivatives. nih.gov For example, DFT studies have been used to investigate the reaction mechanisms of related cinnamic acid derivative syntheses, providing a deeper understanding of the factors controlling reactivity and selectivity. nih.gov

This theoretical understanding can then guide experimental research , allowing for a more rational design of synthetic routes and catalysts. For instance, computational screening of potential catalysts can narrow down the number of candidates that need to be synthesized and tested in the lab, saving time and resources.

Conversely, experimental data is essential for validating and refining computational models. The characterization of synthesized compounds and the measurement of their properties provide the necessary feedback to improve the accuracy of theoretical predictions. A comprehensive study on natural cinnamic acid derivatives combined experimental techniques (FT-IR, FT-Raman, UV/Vis, 1H and 13C NMR) with quantum chemical calculations to understand structure-property relationships. mdpi.com

The integration of computational and experimental research will be instrumental in:

Designing more efficient and selective catalysts.

Optimizing reaction conditions for sustainable synthesis.

Predicting the properties of novel derivatives for material science applications.

Gaining a fundamental understanding of the chemical and physical behavior of the molecule.

By fostering a collaborative environment where computational chemists and experimental scientists work in tandem, the full potential of this compound can be realized more rapidly and efficiently.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended methods for synthesizing Methyl 3-(1,3-benzodioxol-5-yl)acrylate and verifying its purity? A: Synthesis typically involves condensation reactions between benzodioxole derivatives and acrylate precursors. For example, Michael addition reactions using ethyl acetoacetate and KOH in ethanol can yield intermediates that cyclize to form benzodioxol-containing structures . Post-synthesis, purity is verified via:

- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (e.g., using SHELX programs ) to resolve molecular geometry.

- HPLC with UV detection to assess chemical purity (>95% recommended).

Advanced Hydrogen Bonding Analysis

Q: How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed? A: Hydrogen bonding networks are analyzed using graph set analysis to categorize interaction types (e.g., chains, rings). Steps include:

Crystallographic data refinement (SHELXL or PLATON ).

Hydrogen bond parameter extraction (donor-acceptor distances, angles).

Graph set notation (e.g., for a 6-membered ring motif) to classify patterns .

For example, benzodioxol derivatives often exhibit interactions stabilizing layered packing .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques are most effective for characterizing this compound? A:

- 1H/13C NMR : Identify aromatic protons (6.5–7.5 ppm for benzodioxol) and ester methyl groups (~3.8 ppm) .

- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and benzodioxol ether (C-O-C, ~1250 cm⁻¹) stretches.

- UV-Vis : Monitor conjugation via absorbance in 250–300 nm range (π→π* transitions).

- X-ray diffraction : Resolve bond lengths (e.g., C-O in benzodioxol: ~1.36 Å) and dihedral angles .

Advanced Computational Modeling

Q: What computational methods are suitable for studying the molecular interactions of this compound in drug design? A:

- Molecular docking : Use AutoDock Vina or Schrödinger to assess binding affinity with targets like squalene synthase .

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential surfaces for reactivity analysis.

- Molecular Dynamics (MD) : Simulate solvation effects and stability of hydrogen-bonded networks .

Basic Crystallization Design

Q: What are the key considerations in designing crystallization experiments for this compound? A:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to optimize polarity.

- Slow evaporation : Promotes single-crystal growth.

- Temperature control : Lower temps (~4°C) reduce nucleation density.

- Validation : Check for twinning using PLATON and refine with SHELXL .

Advanced Ring Puckering Analysis

Q: How does ring puckering analysis apply to cyclic structures in derivatives of this compound? A: For benzodioxol rings, Cremer-Pople parameters quantify puckering:

Calculate out-of-plane displacements () relative to the mean plane.

Derive puckering amplitude () and phase angles () .

Example: A five-membered benzodioxol ring may exhibit with pseudorotation phase , indicating envelope conformations .

Regulatory Considerations

Q: Are there international regulations affecting the research use of this compound? A: this compound derivatives (e.g., PMK methyl glycidate) are regulated under UN Convention Table I due to potential misuse . Researchers must:

- Document synthesis and usage under institutional oversight.

- Avoid unlicensed distribution.

Advanced Data Contradiction Resolution

Q: How to resolve contradictions in crystallographic data from different studies? A:

Validation tools : Use checkCIF/PLATON to flag outliers (e.g., bond length deviations >3σ) .

Refinement comparison : Cross-validate SHELXL and Olex2 outputs.

Thermal motion analysis : High ADPs (>0.1 Ų) may indicate disordered regions requiring re-interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.